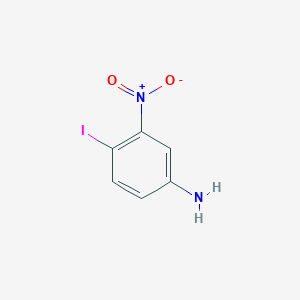

4-Iodo-3-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKZQOSCKSWUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301141 | |

| Record name | 4-Iodo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-04-3 | |

| Record name | 4-Iodo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-nitrobenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-3-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details plausible synthetic routes, experimental protocols, and relevant chemical data, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is an aromatic compound featuring an aniline, an iodo, and a nitro group. This specific substitution pattern makes it a versatile building block in organic synthesis. The presence of the iodo group allows for various cross-coupling reactions, while the nitro and amino groups can be further functionalized, providing a scaffold for the synthesis of a wide range of complex molecules. Nitroanilines are known intermediates in the production of dyes, antioxidants, and pharmaceuticals.[1] Specifically, iodo-substituted anilines like 4-iodoaniline are crucial in pharmaceutical manufacturing, including in the synthesis of anti-cancer drugs and medical imaging agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 105752-04-3 | [3][4] |

| Molecular Formula | C₆H₅IN₂O₂ | [3][4] |

| Molecular Weight | 264.02 g/mol | [3] |

| Melting Point | 140-144 °C | [3][5] |

| Appearance | Light brown to brown solid | [3] |

| Boiling Point | 371.1±32.0 °C (Predicted) | [3][5] |

| Density | 2.101±0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.80±0.10 (Predicted) | [3][4] |

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound: direct iodination of 3-nitroaniline and a Sandmeyer-type reaction from a suitable amino precursor.

Method 1: Direct Iodination of 3-Nitroaniline

This method involves the direct electrophilic iodination of 3-nitroaniline. The directing effects of the amino and nitro groups on the aromatic ring will influence the regioselectivity of the reaction. The amino group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Therefore, iodination is expected to occur at the positions ortho and para to the amino group. This can lead to a mixture of isomers, primarily this compound and 2-iodo-3-nitroaniline, along with potential di-iodinated byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired 4-iodo isomer.

Experimental Protocol (Proposed):

This protocol is adapted from established procedures for the iodination of anilines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-nitroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.

-

Reagent Addition: Depending on the chosen iodinating agent:

-

Using Iodine and a Silver Salt: Add silver sulfate (Ag₂SO₄, 1.0 eq.) to the solution. Slowly add a solution of iodine (I₂, 1.0 eq.) in the same solvent from the dropping funnel with vigorous stirring at room temperature.

-

Using N-Iodosuccinimide (NIS) and a Catalyst: Add a catalytic amount of an iron(III) salt (e.g., FeCl₃ or Fe(OTf)₃, 5-10 mol%). Slowly add a solution of NIS (1.0-1.2 eq.) in a suitable solvent like dichloromethane or acetonitrile.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a silver salt was used, filter off the silver iodide precipitate. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the this compound.

Method 2: Sandmeyer-Type Reaction

This approach involves the diazotization of an appropriate aromatic amine precursor followed by displacement of the diazonium group with iodide. A plausible precursor for this reaction would be 4-amino-2-nitrotoluene, which would first be diazotized and then treated with an iodide source. The resulting 4-iodo-2-nitrotoluene could then be subjected to further functional group manipulation to yield this compound. A more direct, though potentially more challenging, precursor would be 3-nitro-4-aminobenzonitrile, where the cyano group would need to be converted to an amino group after the Sandmeyer reaction. A well-documented analogous reaction is the synthesis of 4-iodonitrobenzene from 4-nitroaniline.

Experimental Protocol (Proposed, based on a hypothetical precursor):

This protocol is based on the general procedure for the Sandmeyer reaction.

-

Diazotization:

-

Suspend the amino precursor (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq.) in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated solution of sodium thiosulfate, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the iodinated intermediate by column chromatography or recrystallization.

-

-

Subsequent Functional Group Manipulation: The purified intermediate would then undergo further chemical transformations to yield this compound. The specific steps would depend on the nature of the starting precursor.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The versatile functionalities of this compound allow for its incorporation into a variety of molecular scaffolds.

References

physicochemical properties of 4-Iodo-3-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-3-nitroaniline

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for its synthesis and analysis, and logical workflow diagrams.

Core Physicochemical Properties

This compound is a halogenated nitroaromatic compound.[1] These compounds are significant as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The molecule consists of an aniline ring substituted with an iodine atom at the 4-position and a nitro group at the 3-position. Its chemical structure and properties make it a subject of interest in studies of selective chemical transformations, such as the catalytic hydrogenation of the nitro group while preserving the carbon-iodine bond.[1]

Quantitative Data Summary

The key are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₆H₅IN₂O₂[2][3][4] |

| Molecular Weight | 264.02 g/mol [2][3] |

| CAS Number | 105752-04-3[2][3] |

| Appearance | Light brown to brown solid[3] |

| Melting Point | 140-144 °C[2][3][5] |

| Boiling Point (Predicted) | 371.1 ± 32.0 °C[2][3] |

| Density (Predicted) | 2.101 ± 0.06 g/cm³[2][3] |

| pKa (Predicted) | 1.80 ± 0.10[3][4] |

| LogP (XLogP3) | 2.886[2] |

| Topological Polar Surface Area (PSA) | 71.84 Ų[2][4] |

| Flash Point | 178.2 °C[2] |

| Refractive Index | 1.726[2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. The following protocols are based on established chemical synthesis and analysis procedures for similar compounds.

Synthesis of this compound via Iodination of 3-Nitroaniline

This protocol describes a common method for introducing an iodine atom onto an activated aromatic ring.

1. Materials:

-

3-Nitroaniline

-

Sodium Bicarbonate (NaHCO₃)

-

Iodine (I₂)

-

Water (H₂O)

-

Ice

2. Procedure:

-

In a suitable reaction vessel (e.g., a 3-liter beaker), combine 1.0 mole of 3-nitroaniline with 1.5 moles of sodium bicarbonate and 1 liter of water.

-

Cool the mixture to approximately 10-15°C by adding ice.

-

Set up an efficient mechanical stirrer to ensure vigorous mixing.

-

While stirring, add 1.0 mole of powdered iodine in small portions over a period of 30 minutes.

-

Continue stirring the mixture for an additional 30 minutes after all the iodine has been added. The reaction is typically complete when the color of free iodine has mostly disappeared.

-

Collect the resulting dark crystalline precipitate, which is the crude this compound, by vacuum filtration on a Büchner funnel.

-

Press the collected solid to remove as much water as possible and then allow it to air dry.

Purification by Recrystallization

This protocol is for the purification of the crude this compound synthesized in the previous step.

1. Materials:

-

Crude this compound

-

Ethanol (95%) or a suitable solvent mixture (e.g., ethanol/water)

-

Activated Charcoal (optional)

2. Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., 95% ethanol) and heat the mixture to boiling, for instance, on a steam bath or hot plate.

-

If the solution has a strong color from impurities, add a small amount of activated charcoal.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

If charcoal was used, perform a hot filtration to remove it.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the synthesized compound and monitor the progress of the reaction.

1. Materials:

-

TLC plates (silica gel)

-

Developing chamber

-

Solvent system (e.g., a mixture of hexane and ethyl acetate)

-

Capillary tubes for spotting

-

UV lamp for visualization

2. Procedure:

-

Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and allowing the atmosphere inside to become saturated with solvent vapor.

-

Dissolve small amounts of the crude product and the purified product in a suitable volatile solvent (e.g., ethyl acetate).

-

Using separate capillary tubes, spot the solutions onto the baseline of a TLC plate.

-

Place the TLC plate into the developing chamber and allow the solvent to ascend the plate.

-

Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp and circle them with a pencil.

-

Calculate the Retention Factor (Rf) values for each spot. A pure compound should ideally show a single spot.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to 4-Iodo-3-nitroaniline (CAS: 105752-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-3-nitroaniline, a key chemical intermediate. It details its physicochemical properties, synthesis methodologies, and known applications, with a focus on its relevance in chemical research and drug discovery.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₆H₅IN₂O₂. Its chemical structure features an aniline ring substituted with an iodine atom at the 4-position and a nitro group at the 3-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 105752-04-3 | [1][2] |

| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| Melting Point | 140-144 °C | [1] |

| Boiling Point (Predicted) | 371.1 ± 32.0 °C | [1] |

| Density (Predicted) | 2.101 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.80 ± 0.10 | [2] |

| LogP (XLogP3) | 2.886 | [1] |

| Appearance | Light brown to brown solid | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound involves the direct iodination of 3-nitroaniline. This electrophilic aromatic substitution reaction introduces an iodine atom onto the aromatic ring. The directing effects of the amino and nitro groups on the aniline ring guide the position of iodination.

General Experimental Protocol: Iodination of 3-Nitroaniline

This protocol outlines a general procedure for the synthesis of this compound. Specific reaction conditions may require optimization.

Materials:

-

3-Nitroaniline

-

Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., potassium iodide) and an oxidizing agent.

-

A suitable solvent (e.g., glacial acetic acid, methanol/water).

-

Base (e.g., sodium bicarbonate, if necessary for workup).

-

Sodium bisulfite or sodium thiosulfate solution.

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Procedure:

-

Dissolution: Dissolve 3-nitroaniline in a suitable solvent within a reaction flask equipped with a stirrer and a dropping funnel.

-

Iodination: Slowly add the iodinating agent (e.g., iodine monochloride in glacial acetic acid) to the solution with constant stirring. The reaction may be exothermic, and cooling might be necessary to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, pour the reaction mixture into water or an ice-water mixture.

-

If excess iodine is present, add a solution of sodium bisulfite or sodium thiosulfate until the color of iodine disappears.

-

Neutralize the solution with a suitable base if necessary.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of three distinct functional groups—the amino, nitro, and iodo groups—allows for a variety of chemical transformations.

Precursor in Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond by coupling the iodoaniline with a boronic acid or ester. This is a powerful tool for synthesizing biaryl compounds, which are common motifs in biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. Reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: After completion, the reaction is worked up by extraction and purified by column chromatography or recrystallization to yield the desired biaryl product.

Caption: Suzuki-Miyaura coupling using this compound.

Biological Significance and Potential Applications

While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Nitroaromatic and iodo-substituted aniline derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors in cancer research.

The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the iodo group can be used as a handle for further functionalization, as seen in the Suzuki coupling. These modifications can lead to the generation of libraries of novel compounds for biological screening.

Although no specific signaling pathways have been directly attributed to this compound itself, its derivatives have the potential to interact with various biological targets. For example, many kinase inhibitors feature an aniline or substituted aniline core that interacts with the ATP-binding site of the kinase.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. Its well-defined physicochemical properties and reactivity make it a reliable starting material for complex molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to the Molecular Structure of 4-Iodo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its unique molecular architecture, featuring an aniline backbone substituted with both an iodine atom and a nitro group, imparts a distinct reactivity profile that is of significant interest to researchers in drug discovery and materials science. The presence of the iodo and nitro functionalities allows for a range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug development.

Molecular Structure and Properties

This compound possesses the chemical formula C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol .[1][2] The molecule consists of a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and an iodine atom (-I) at positions 1, 3, and 4, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| CAS Number | 105752-04-3 | [1] |

| Appearance | Solid | - |

| Melting Point | 140-144 °C | - |

| Boiling Point | 371.1 ± 32.0 °C (Predicted) | - |

| Density | 2.101 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 1.80 ± 0.10 (Predicted) | [1] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the amino, nitro, and iodo substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the iodine will show a characteristic low-field shift, while the carbons bearing the amino and nitro groups will also be significantly shifted.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and C-I stretching vibrations.[12][13]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 264. Fragmentation patterns are expected to involve the loss of the nitro group and the iodine atom.[2][14][15][16]

Crystallographic Data

The crystal structure of this compound has been reported to be isostructural with that of 4-chloro-3-nitroaniline.[17] The compound undergoes a continuous second-order phase transition at a temperature of 200 K.[17] At room temperature (293 K), the crystal structure exhibits disorder, with the nitro group being inclined towards the benzene ring in two different orientations.[17] This disorder is resolved at lower temperatures. The crystal packing is characterized by a network of hydrogen bonds, including three-center N—H⋯(O)₂ bonds and two-center N—H⋯N bonds, which link the molecules into sheets.[17]

| Crystallographic Parameter | Value (High-Temperature Phase) | Reference |

| Temperature | 293 K | [17] |

| Crystal System | Orthorhombic | [17] |

| Space Group | Pnma | [17] |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach would involve the nitration of an appropriate iodoaniline precursor or the iodination of a nitroaniline precursor.

Proposed Synthetic Pathway: Nitration of 4-Iodoaniline

One potential route involves the direct nitration of 4-iodoaniline. The amino group is a strong activating group and an ortho-, para-director. To achieve substitution at the meta-position relative to the amino group (and ortho to the iodine), careful control of reaction conditions would be necessary to avoid polysubstitution and oxidation. Protection of the amino group as an acetamide may be required to moderate its activating effect and direct the nitration to the desired position.

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Acetylation of 4-Iodoaniline

-

Dissolve 4-iodoaniline in glacial acetic acid.

-

Add acetic anhydride and heat the mixture under reflux for a specified period.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-(4-iodophenyl)acetamide.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of N-(4-iodophenyl)acetamide

-

Dissolve N-(4-iodophenyl)acetamide in concentrated sulfuric acid at low temperature (e.g., 0-5 °C).

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the low temperature.

-

Stir the reaction mixture for a designated time.

-

Pour the mixture onto crushed ice to precipitate the product.

-

Filter, wash with water, and dry the crude 4-iodo-3-nitroacetanilide.

Step 3: Hydrolysis of 4-Iodo-3-nitroacetanilide

-

Suspend the crude 4-iodo-3-nitroacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

If acidic hydrolysis is used, neutralize the mixture with a base to precipitate the this compound. If basic hydrolysis is used, the product may precipitate upon cooling.

-

Filter, wash with water, and purify the final product by recrystallization.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the interplay of its three functional groups.

Reactivity of the Functional Groups

-

Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce further functionalities.

-

Iodine Atom: The carbon-iodine bond is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group, providing a route to 3,4-diaminoiodobenzene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds for drug candidates.[18][19][20][21][22]

Caption: Key palladium-catalyzed reactions of this compound.

Role in Drug Discovery and Development

Halogenated anilines are important precursors in the synthesis of a wide range of pharmaceuticals. The versatility of this compound allows for its incorporation into diverse molecular frameworks, making it a valuable starting material for generating compound libraries for high-throughput screening.

The reduction of the nitro group to an amine, coupled with the reactivity of the iodine atom, opens up pathways to various heterocyclic systems that are prevalent in medicinal chemistry. For instance, derivatives of this compound could potentially be used in the synthesis of inhibitors for various enzymes or as ligands for receptors implicated in disease pathways. The biological activity of nitro-containing compounds is well-documented, with many exhibiting antimicrobial and anticancer properties.[23][24]

While no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are present in numerous biologically active molecules. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a synthetically valuable compound with a rich chemical reactivity profile. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible databases, its structural similarity to other well-characterized compounds allows for reliable predictions of its properties and reactivity. Its utility as a building block in palladium-catalyzed cross-coupling reactions and other transformations makes it a molecule of significant interest for researchers in drug discovery and development. The continued exploration of the chemistry of this compound is likely to yield novel compounds with interesting biological activities and applications.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Iodoaniline(540-37-4) 13C NMR [m.chemicalbook.com]

- 8. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Solved Need help analyzing mass spect of p-nitroaniline | Chegg.com [chegg.com]

- 15. m-Nitroaniline [webbook.nist.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. This compound | 105752-04-3 | Benchchem [benchchem.com]

- 18. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 19. nobelprize.org [nobelprize.org]

- 20. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 24. mdpi.com [mdpi.com]

In-Depth Technical Guide: Spectroscopic Data of 4-Iodo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Iodo-3-nitroaniline (CAS No. 105752-04-3). Due to the scarcity of publicly available, complete experimental spectra for this specific isomer, this guide also includes comparative data from closely related isomers and precursors to aid in characterization.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | - | - |

| Chemical Shift (δ) in ppm | H-2: ~8.0 (d) H-5: ~7.5 (dd) H-6: ~7.0 (d) -NH₂: broad signal | C-1 (-NH₂): ~147 C-2: ~125 C-3 (-NO₂): ~149 C-4 (-I): ~92 C-5: ~139 C-6: ~115 |

| Coupling Constants (J) in Hz | ortho, meta coupling expected | - |

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Method | Key Peaks / Values |

| Infrared (IR) Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands) N=O stretching (nitro): ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) C-N stretching: ~1300 cm⁻¹ C-I stretching: ~500-600 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 264.94 Key Fragments: [M-NO₂]⁺, [M-I]⁺, and other fragments corresponding to the loss of atoms and functional groups. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general synthetic approach involves the iodination of 3-nitroaniline. The following is a plausible experimental workflow based on standard organic chemistry procedures.

Synthesis of this compound

The synthesis of this compound can be approached through the diazotization of a related aminobenzene derivative followed by a Sandmeyer-type reaction, or through direct iodination of a suitable precursor. A potential route is the iodination of 3-nitroaniline.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The characterization of the synthesized this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

Caption: Workflow for spectroscopic analysis.

General Protocol for NMR Spectroscopy:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

General Protocol for IR Spectroscopy:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, often using techniques like gas chromatography (GC-MS) or direct infusion.

-

Ionize the sample using an appropriate method (e.g., electron ionization - EI).

-

Analyze the mass-to-charge ratio of the resulting ions.

-

Interpret the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Signaling Pathways and Logical Relationships

As this compound is a small organic molecule, it is not directly involved in biological signaling pathways in the same way a protein or a drug might be. However, its logical relationship in chemical synthesis is as a potential building block or intermediate.

A Technical Guide to 4-Iodo-3-nitroaniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: 4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound with the chemical formula C₆H₅IN₂O₂. It serves as a critical chemical intermediate and building block in organic synthesis, particularly for the development of fine chemicals and active pharmaceutical ingredients (APIs). Its utility is pronounced in medicinal chemistry, where the iodo- and nitro-functionalized benzene ring provides a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth review of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of therapeutics for Alzheimer's disease.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, while not extensively published, can be predicted based on established principles of NMR, IR, and MS analysis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 105752-04-3 | [1] |

| Molecular Formula | C₆H₅IN₂O₂ | [1] |

| Molecular Weight | 264.02 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 140-144 °C | [2] |

| Boiling Point (Predicted) | 371.1 ± 32.0 °C | [2] |

| Density (Predicted) | 2.101 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.80 ± 0.10 | [1] |

| XLogP3 | 2.886 | [3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks and Interpretation |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Three distinct protons. A doublet for the proton ortho to the amino group, a doublet for the proton ortho to the iodo group, and a doublet of doublets for the proton situated between the iodo and nitro groups. The amino group protons (-NH₂) would appear as a broad singlet. |

| ¹³C NMR | - Aromatic Region (δ 90-150 ppm): Six distinct signals corresponding to the aromatic carbons. The carbon atom bonded to the iodine (C-I) would show a characteristic signal at a relatively low field (approx. δ 90-100 ppm). The carbon bonded to the nitro group (C-NO₂) and the amino group (C-NH₂) would be significantly downfield and upfield, respectively. |

| IR Spectroscopy | - N-H Stretching: Two distinct peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂). - N=O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C-I Stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 264. - Key Fragments: Expect fragments corresponding to the loss of the nitro group (M-46, m/z = 218) and the loss of the iodine atom (M-127, m/z = 137). |

Synthesis and Experimental Protocols

The most common route for synthesizing this compound is through the direct electrophilic iodination of 3-nitroaniline. The nitro group deactivates the ring but directs incoming electrophiles to the meta position relative to itself (ortho/para to the activating amino group).

Representative Synthesis: Iodination of 3-Nitroaniline

This protocol describes a general method for the synthesis of this compound.

Materials and Reagents:

-

3-Nitroaniline

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., H₂O₂)

-

Glacial Acetic Acid or Ethanol

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of iodine monochloride (ICl) in the same solvent dropwise to the cooled mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the red-brown color disappears.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture three times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Applications in Drug Development

This compound is a valuable building block for creating more complex molecules with significant biological activity. Its role is particularly notable in the synthesis of enzyme inhibitors for neurodegenerative diseases.

Intermediate for Verubecestat (MK-8931)

This compound is a key precursor in the synthesis of Verubecestat (MK-8931), a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3][4] BACE1 is a primary therapeutic target in the treatment of Alzheimer's disease. The aniline serves as a foundational scaffold onto which other functional groups are added to build the final complex drug molecule.[5][6]

Inhibition of the Amyloidogenic Pathway in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. These peptides are generated when the Amyloid Precursor Protein (APP) is sequentially cleaved by two enzymes: BACE1 and γ-secretase. This process is known as the amyloidogenic pathway.

Verubecestat, synthesized from this compound, functions by directly inhibiting the enzymatic activity of BACE1.[6] This inhibition prevents the initial cleavage of APP, thereby reducing the production of Aβ peptides and potentially slowing the progression of Alzheimer's disease.[7]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement(s) | H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction.[1] |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |

Conclusion

This compound is a well-characterized chemical intermediate with significant value for researchers, particularly in the field of drug development. Its defined physicochemical properties and versatile reactivity make it an essential building block for synthesizing complex molecules. The successful application of this compound in the development of the BACE1 inhibitor Verubecestat highlights its importance in creating novel therapeutics for challenging diseases like Alzheimer's, underscoring its continued relevance in modern medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 4-Iodo-3-nitroaniline

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-3-nitroaniline

Introduction

This compound (CAS No: 105752-04-3) is a chemical intermediate utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors.[1][2] Its molecular structure, incorporating an iodine atom and a nitro group on an aniline backbone, presents specific handling requirements and potential hazards. This guide provides a comprehensive overview of the safety protocols, physical and chemical properties, hazard information, and emergency procedures necessary for the safe handling of this compound by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to mitigate risks and ensure a safe laboratory environment.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental setups and for understanding the compound's behavior under various conditions.

| Property | Value |

| Molecular Formula | C₆H₅IN₂O₂[1][2] |

| Molecular Weight | 264.02 g/mol [1] |

| Appearance | Solid[3] |

| Melting Point | 140-144 °C[1] |

| Boiling Point | 371.1 ± 32.0 °C (Predicted)[1] |

| Density | 2.101 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 178.2 °C[1] |

| Storage Temperature | 2-8 °C recommended by some suppliers[3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning [1][2] |

|

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1][2] | Warning [1][2] |

|

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure and prevent accidents. The following protocols should be strictly followed.

3.1 Engineering Controls and Handling Procedures

A systematic approach to handling ensures that risks are minimized at every step. This involves preparing the workspace, using the chemical, and completing post-procedure cleanup.

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][4]

-

Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

-

Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1][4] Use non-sparking tools to prevent ignition sources.[1][4]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2]

3.2 Storage Requirements

Correct storage conditions are essential to maintain the stability of the compound and prevent accidental release.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against chemical exposure. The following PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate and dust is generated, use a NIOSH-approved particulate respirator.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

5.1 First-Aid Measures

The following first-aid measures should be taken in case of exposure. Seek medical attention following any exposure.

-

If Swallowed: Rinse mouth with water and get medical help immediately.[1][2]

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1][2] Contaminated clothing must be removed and washed before reuse.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes.[4][5] If you wear contact lenses, remove them if it is easy to do so, and continue rinsing.[4][5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][5]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][7] For larger fires, water spray or fog may be used.[6]

-

Hazardous Combustion Products: In a fire, hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide may be produced.[5]

-

Protective Gear: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[4] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate PPE.[4]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[7]

-

Containment and Cleanup: Use dry cleanup methods.[6] Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5][6] Avoid actions that generate dust.[6]

Toxicological and Ecological Information

-

Ecological Profile: There is limited data available regarding the ecotoxicity, persistence, and bioaccumulative potential of this compound.[4] Therefore, release into the environment must be strictly avoided.[7]

Disposal Considerations

Waste material should be treated as hazardous. Dispose of the compound and any contaminated materials at an approved waste disposal facility.[1][4] All local, state, and federal regulations regarding waste disposal must be followed. Do not dispose of via drains or standard waste streams.

References

An In-Depth Technical Guide to the Solubility of 4-Iodo-3-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information regarding the solubility of 4-iodo-3-nitroaniline. Despite a thorough literature search, specific quantitative solubility data for this compound in various organic solvents could not be located. Therefore, this guide presents qualitative solubility information for structurally related compounds, a general experimental protocol for solubility determination, and a workflow diagram to guide researchers in obtaining quantitative data.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility plays a critical role. Solubility data is essential for reaction condition optimization, purification process development (such as crystallization), formulation of drug candidates, and understanding its bioavailability and environmental fate. This guide aims to provide a foundational understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its solubility behavior.

| Property | Value | Reference |

| CAS Number | 105752-04-3 | [1][2][3] |

| Molecular Formula | C6H5IN2O2 | [1][2][3] |

| Molecular Weight | 264.02 g/mol | [3] |

| Melting Point | 140-144 °C | [4] |

| Boiling Point (Predicted) | 371.1 ± 32.0 °C | [4] |

| Density (Predicted) | 2.101 ± 0.06 g/cm3 | [4] |

| pKa (Predicted) | 1.80 ± 0.10 | [1] |

| Appearance | Light brown to brown solid | [4] |

Qualitative Solubility of Nitroanilines

In the absence of specific data for this compound, the solubility of related nitroaniline compounds can provide valuable insights into its likely behavior in various organic solvents. The presence of the polar nitro and amino groups, the nonpolar benzene ring, and the bulky iodo group in this compound suggests a nuanced solubility profile.

| Compound | Solvent | Solubility | Reference |

| 3-Nitroaniline | Methanol | Very soluble (1 g / 11.5 mL) | [5][6] |

| Ethanol | Soluble (1 g / 20 mL) | [5][6] | |

| Ether | Soluble (1 g / 18 mL) | [5][6] | |

| Acetone | Soluble | [5][6] | |

| Benzene | Slightly soluble | [5] | |

| Chloroform | Soluble | [5][6] | |

| 4-Nitroaniline | Methanol | Very soluble | [7] |

| Ethanol | Soluble (1 g / 25 mL) | [7][8] | |

| Ether | Soluble (1 g / 30 mL) | [7][8] | |

| Acetone | Soluble | [7] | |

| Chloroform | Soluble | [7] | |

| Toluene | Soluble | [7] | |

| Benzene | Slightly soluble | [7] | |

| 2,6-Diiodo-4-nitroaniline | Alcohol | Soluble | [9] |

| Ether | Soluble | [9] | |

| Water | Insoluble | [9] | |

| 4-Chloro-3-nitroaniline | Ethanol | Very soluble | [10] |

| Ether | Soluble | [10] | |

| Chloroform | Soluble | [10] | |

| Ligroin | Slightly soluble | [10] |

Based on this information, it can be inferred that this compound is likely to be soluble in polar protic and aprotic organic solvents such as alcohols, acetone, and ether, and potentially less soluble in nonpolar solvents like benzene and ligroin.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, toluene)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: General workflow for determining the solubility of an organic compound.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Iodo-3-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Iodo-3-nitroaniline is a halogenated nitroaromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a crucial chemical intermediate, its purity and physical properties are paramount for its successful application in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of a core physicochemical property: the melting point of this compound. It includes a summary of reported values, detailed experimental protocols for its determination, and its contextual significance in synthetic applications.

Introduction

This compound (CAS No. 105752-04-3) is a solid organic compound characterized by a benzene ring substituted with an iodo, a nitro, and an amine group.[1][2] Halogenated nitroaromatic compounds are a critical class of chemicals used extensively as intermediates in synthesis.[3] The specific arrangement of functional groups in this compound makes it a versatile building block for creating more complex molecular architectures.[4] Its applications are particularly relevant in drug discovery and development, where it can serve as a starting material for generating libraries of compounds for biological screening.[4] Given its role as a synthetic precursor, the purity of this compound is critical, and its melting point is a primary indicator of that purity. Pure crystalline solids typically exhibit a sharp melting point range, whereas impurities lead to a depressed and broader melting range.[5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 105752-04-3 | [1][2][6][7] |

| Molecular Formula | C₆H₅IN₂O₂ | [1][2][6][7] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| Appearance | Light brown to brown solid/powder | [1] |

| Melting Point | 140-144 °C | [1][2] |

| Boiling Point (Predicted) | 371.1 ± 32.0 °C | [1][2] |

| Density (Predicted) | 2.101 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 1.80 ± 0.10 | [1][7] |

| Storage | 2-8°C, protect from light | [1] |

Melting Point Analysis

The melting point is a critical parameter for the identification and purity assessment of this compound. The reported values consistently fall within a narrow range, indicating a well-defined crystalline structure for the pure compound.

| Parameter | Temperature Range (°C) | Reference(s) |

| Melting Point | 140-144 °C | [1][2] |

This range represents the transition from the first observation of liquid to the complete liquefaction of the solid sample. A narrow range, such as this one, is characteristic of a high-purity substance.[5]

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point requires standardized and carefully executed experimental procedures. The two most common methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a crystalline solid.

Principle: A small, packed sample in a capillary tube is heated slowly in a calibrated apparatus. The temperatures at which melting begins and ends are recorded as the melting point range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Watch glass

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[8] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample on a watch glass.[8] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long glass tube to pack the sample firmly at the bottom.[8] The packed sample height should be 2-3 mm for accurate results.[8]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Perform an initial rapid heating to determine an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).[8]

-

Reporting: The melting point is reported as the range T₁ - T₂. For high-purity this compound, this should fall within the 140-144 °C range.[1][2]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data than the capillary method.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb additional heat (an endothermic process), which is detected by the instrument and plotted as a peak.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

-

High-purity inert gas (e.g., Nitrogen)

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a DSC sample pan.

-

Encapsulation: Seal the pan using a crimper. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas. The temperature range should bracket the expected melting point (e.g., from 25°C to 160°C).

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also be determined to provide further characterization of the thermal event.

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate key processes and relationships involving this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 105752-04-3 | Benchchem [benchchem.com]

- 4. calibrechem.com [calibrechem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties and Experimental Determination of the Boiling Point of 4-Iodo-3-nitroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Iodo-3-nitroaniline, with a specific focus on its boiling point. It includes a detailed experimental protocol for the determination of the boiling point of high-melting organic solids and illustrates key workflows relevant to its application in research and development. This compound is a crucial intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients.[1] A thorough understanding of its physical properties is essential for its effective use in synthetic chemistry and drug development.

Physicochemical Properties of this compound

This compound is a solid at room temperature, appearing as a light brown to brown solid.[2] Its key physical and chemical properties are summarized in the table below. The boiling point is a predicted value, as is common for compounds that may decompose at high temperatures.

| Property | Value | Source |

| Molecular Formula | C₆H₅IN₂O₂ | [2] |

| Molecular Weight | 264.02 g/mol | [2][3] |

| Melting Point | 140-144 °C | [2][3] |

| Boiling Point (Predicted) | 371.1 ± 32.0 °C | [2][3] |

| Density (Predicted) | 2.101 ± 0.06 g/cm³ | [2][3] |

| Physical Form | Solid | [2][4] |

| CAS Number | 105752-04-3 | [2] |

Experimental Protocol: Boiling Point Determination for High-Melting Solids

The high predicted boiling point of this compound, coupled with its solid state at room temperature, necessitates a specialized method for boiling point determination, as standard distillation techniques may not be suitable. The following is a generalized protocol for determining the boiling point of such a compound using a Siwoloboff-type method with a Thiele tube.

Materials:

-

This compound sample

-

Capillary tubes (one-end sealed)

-

Thermometer (calibrated)

-

Thiele tube

-

High-boiling point heating fluid (e.g., silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of the this compound is introduced into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube filled with a high-boiling point liquid, ensuring the heating fluid is above the level of the sample.

-

Heating: The Thiele tube is gently heated at the side arm. The heating rate should be slow and steady as the temperature approaches the predicted boiling point.

-

Observation: As the liquid heats, the air trapped in the capillary tube will expand, and a slow stream of bubbles will emerge from the open end of the capillary. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube.

-

Confirmation: The procedure should be repeated to ensure an accurate and reproducible reading.

This method is advantageous for small sample quantities and for substances with high boiling points where decomposition might be a concern.

Role in Chemical Synthesis and Drug Development

Halogenated nitroaromatic compounds like this compound are valuable intermediates in organic synthesis.[1] They are frequently used in the development of new catalytic systems, particularly for selective hydrogenation reactions where the nitro group is reduced to an amine while preserving the carbon-iodine bond.[1] The versatile chemical properties of iodo-anilines make them important building blocks in the pharmaceutical industry for creating a wide range of drug candidates.[5]

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows related to this compound.

Caption: Workflow for the experimental determination of the boiling point.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl structures. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1][2] 4-Iodo-3-nitroaniline is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activity. The presence of both an amino and a nitro group on the phenyl ring offers multiple sites for further chemical transformations, making the products of these coupling reactions versatile intermediates in drug discovery programs.[3]

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including detailed experimental protocols, a summary of reaction parameters, and visualizations of the experimental workflow.

Data Presentation: Representative Suzuki Coupling Reaction Parameters

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be applied to the coupling of this compound with various arylboronic acids, providing a starting point for optimization.

| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 85 | 16 | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 10 | 80-90 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 14 | 85-95 |

Experimental Protocols

This section details a general, step-by-step procedure for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.1 - 5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

-

Argon or Nitrogen gas (high purity)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere system (Schlenk line or glovebox)

-

Syringes and needles for liquid transfer

Detailed Step-by-Step Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

-

Inerting the Reaction Mixture: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.[4]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[4]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is completely consumed (reaction times typically range from 4 to 24 hours).[5][6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.[4]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer two more times with ethyl acetate.[4]

-

Combine the organic extracts and wash with brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.